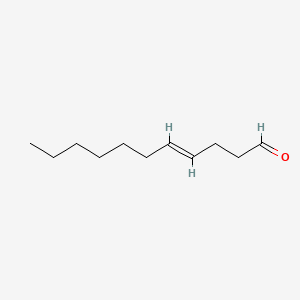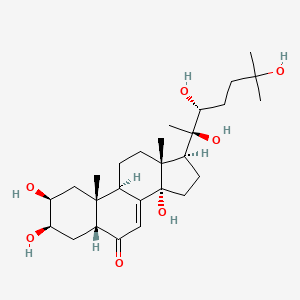
Ecdysteron
Übersicht
Beschreibung
Crustecdyson, auch bekannt als 20-Hydroxyecdysone, ist ein natürlich vorkommendes Ecdysteroidhormon. Es findet sich hauptsächlich in Arthropoden, wo es eine entscheidende Rolle bei der Steuerung der Häutung und Metamorphose spielt. Diese Verbindung ist auch in bestimmten Pflanzen vorhanden, wie z. B. Serratula coronata, und wurde auf ihre potenziellen Vorteile in verschiedenen Bereichen untersucht, darunter Medizin und Landwirtschaft .
Wissenschaftliche Forschungsanwendungen
Crustecdyson hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Ecdysteroidchemie und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: In der biologischen Forschung wird Crustecdyson verwendet, um die Häutungs- und Metamorphoseprozesse bei Arthropoden zu untersuchen.
Wirkmechanismus
Crustecdyson übt seine Wirkung über den Ecdysonrezeptorkomplex (EcR-USP) aus. Dieser Komplex bindet an spezifische DNA-Regulierungselemente und aktiviert den Ecdysteroid-Signalweg. Dieser Weg reguliert verschiedene physiologische Prozesse, darunter Häutung, Metamorphose und Autophagie. Crustecdyson hemmt auch die Caspase-Aktivität und trägt so zu seinen schützenden Funktionen im Herz-Kreislauf-System bei .
Wirkmechanismus
Target of Action
Ecdysterone, a naturally occurring steroid hormone, primarily targets the estrogen receptors (ER) . It is also known to interact with androgen receptors and the MAS1 proto-oncogene , which regulates cell growth and differentiation .
Mode of Action
Ecdysterone’s mode of action is mediated by its binding to estrogen receptors . This binding triggers a series of biochemical reactions that lead to various pharmacological effects. For instance, ecdysterone causes an influx of calcium ions into the cells, which leads to an increase in the phosphorylation of Akt .
Biochemical Pathways
The binding of ecdysterone to its targets activates several biochemical pathways. One of the key pathways involves the activation of Akt, a protein kinase that plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . The activation of Akt leads to enhanced muscle protein synthesis, contributing to the anabolic effects of ecdysterone .
Pharmacokinetics
It is known that ecdysterone can be readily absorbed and utilized by the body, contributing to its bioavailability .
Result of Action
The binding of ecdysterone to its targets and the subsequent activation of biochemical pathways result in a range of effects. In muscle tissues, ecdysterone has been found to have an anabolic effect, leading to increased muscle mass . In addition, it has been shown to have a tumor suppressive effect on a panel of breast cancer cell lines .
Action Environment
The action, efficacy, and stability of ecdysterone can be influenced by various environmental factors. For instance, the presence of other compounds, such as supplements or medications, can potentially interact with ecdysterone and affect its action . Furthermore, individual factors such as age, sex, health status, and genetic makeup can also influence the body’s response to ecdysterone .
Biochemische Analyse
Biochemical Properties
Ecdysterone interacts with various enzymes, proteins, and other biomolecules. It is a polyhydroxylated sterol, structurally related to ecdysone . Ecdysterone is considered a universal hormone for the development and vital activity of insects and crustaceans . It exhibits a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects .
Cellular Effects
Ecdysterone has a significant impact on various types of cells and cellular processes. It is known to dampen glycolysis and respiration, greatly reducing the metabolic potential of certain cancer cell lines . Furthermore, it has been found to strongly induce autophagy .
Molecular Mechanism
The molecular mechanism of ecdysterone’s action involves its interaction with biomolecules at the molecular level. The anabolic effect of ecdysterone is mediated by estrogen receptor (ER) binding . It does not cause the hormone-related side effects associated with androgenic steroids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ecdysterone change over time. It has been demonstrated that ecdysterone can take between 8 and 18 hours to be fully eliminated from the system . This rapid elimination explains why relatively high amounts are suggested for use, to keep the level of ecdysterone circulating through the bloodstream above what’s required to activate gene switches systems .
Dosage Effects in Animal Models
The effects of ecdysterone vary with different dosages in animal models. For instance, a study showed that ecdysterone supplementation increased the amount of time mice could stay swimming by up to 22% . It was also found to improve the ability of mice to run for up to 32% longer before reaching a point of fatigue .
Metabolic Pathways
Ecdysterone is involved in various metabolic pathways. It is known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of ecdysterone increases the content of glycogen in the heart and liver of laboratory rats .
Subcellular Localization
The subcellular localization of the ecdysteroid receptor, which ecdysterone binds to, involves nucleocytoplasmatic shuttling . The presence of nuclear localization (NLS) and export signals (NES) and their interaction with importins and exportins are described . The influence of hormone and heterodimerization partner, energy supply, and cell cycle on the intracellular distribution of the ecdysteroid receptor are discussed .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Crustecdyson kann durch verschiedene chemische Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Extraktion von Ecdysteroiden aus pflanzlichen Quellen wie Serratula coronata. Der Extraktionsprozess umfasst in der Regel eine Lösungsmittelextraktion, gefolgt von einer chromatographischen Reinigung, um die gewünschte Verbindung zu isolieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von Crustecdyson beruht oft auf der großtechnischen Extraktion aus pflanzlichen Quellen. Der Prozess beinhaltet den Anbau von Pflanzen, die reich an Ecdysteroiden sind, gefolgt von der Ernte und Verarbeitung, um die Verbindung zu extrahieren und zu reinigen. Moderne Techniken wie die überkritische Fluidextraktion und die Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Crustecdyson unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Molekül vorhandenen Hydroxylgruppen verändern.
Reduktion: Reduktionsreaktionen können die Ketongruppen in der Verbindung verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Crustecdyson zu hydroxylierten Derivaten führen, während die Reduktion zu Alkoholderivaten führen kann. Substitutionsreaktionen können zu einer Vielzahl modifizierter Ecdysteroide mit verschiedenen funktionellen Gruppen führen .
Vergleich Mit ähnlichen Verbindungen
Crustecdyson gehört zu einer größeren Familie von Ecdysteroiden, zu der Verbindungen wie Ecdyson und Ponasteron A gehören. Im Vergleich zu diesen ähnlichen Verbindungen ist Crustecdyson aufgrund seiner höheren Potenz und spezifischen biologischen Aktivitäten einzigartig. Während Ecdyson und Ponasteron A ebenfalls die Häutung regulieren, hat Crustecdyson zusätzliche Funktionen bei der Autophagie und dem Schutz des Herz-Kreislauf-Systems .
Liste ähnlicher Verbindungen
- Ecdyson
- Ponasteron A
- Turkesteron
- Makisteron A
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von Crustecdyson machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die industrielle Nutzung.
Eigenschaften
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-YPVLXUMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040388 | |
| Record name | 20-Hydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5289-74-7 | |
| Record name | 20-Hydroxyecdysone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5289-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyecdysone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005289747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Hydroxyecdysone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 20-Hydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20-HYDROXYECDYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779A7KPL0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237.5 - 239.5 °C | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


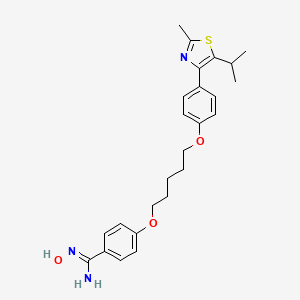


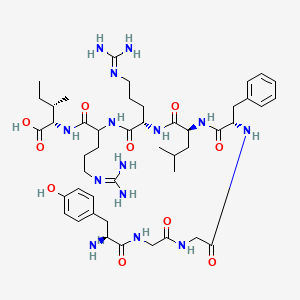

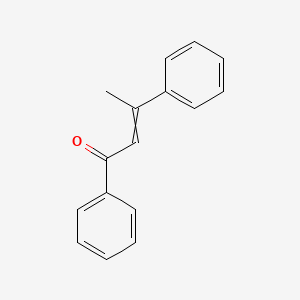

![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
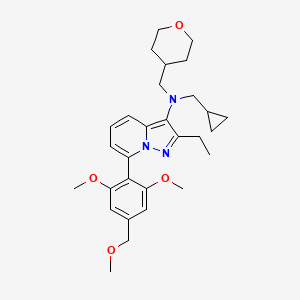
![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)

